![molecular formula C17H14ClFN4O2 B2865147 N-(5-chloro-2-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-04-0](/img/structure/B2865147.png)
N-(5-chloro-2-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(5-chloro-2-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14ClFN4O2 and its molecular weight is 360.77. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis Techniques
Electrophilic and Nucleophilic Substitution in Triazole N-oxides
- The study by Begtrup and Holm (1981) elaborates on the activation of 2-phenyltriazole 1-oxides towards electrophilic and nucleophilic attack. The N-oxides can undergo selective halogenation and subsequent replacement by strong nucleophiles. This process yields halogeno-, methylthio-, and methoxy-triazoles, demonstrating a method to introduce various substituents into the triazole nucleus, which could be applicable for synthesizing N-(5-chloro-2-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide derivatives (Begtrup & Holm, 1981).
Biological Activities
Antimicrobial Activities of Triazole Derivatives
- Research by Bektaş et al. (2007) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives reveals that certain compounds exhibit good or moderate activities against microorganisms. This indicates the potential of N-(5-chloro-2-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in antimicrobial applications, provided that it shares similar structural characteristics with the studied derivatives (Bektaş et al., 2007).
Catalyst- and Solvent-Free Synthesis for Benzamide Derivatives
- Moreno-Fuquen et al. (2019) describe a catalyst- and solvent-free approach for synthesizing benzamide derivatives through a microwave-assisted Fries rearrangement. This innovative method could be adapted for eco-friendly and efficient synthesis of N-(5-chloro-2-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, emphasizing the importance of green chemistry in pharmaceutical manufacturing (Moreno-Fuquen et al., 2019).
Cancer Cell Line Inhibition by Thiazole Carboxamide Derivatives
- Aliabadi et al. (2010) synthesized a series of 2-phenylthiazole-4-carboxamide derivatives, evaluated them against various cancer cell lines, and observed significant cytotoxic effects. This research suggests the potential of structurally similar compounds like N-(5-chloro-2-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in anticancer applications, provided its structural analogs exhibit similar biological activities (Aliabadi et al., 2010).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O2/c1-10-16(21-22-23(10)14-6-4-3-5-12(14)19)17(24)20-13-9-11(18)7-8-15(13)25-2/h3-9H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPXYUSCAPSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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